3-(2-Hydroxyethyl)cyclopentanone
Overview
Description
Synthesis Analysis
The synthesis of HECP involves various methods, including aldol condensation and Piancatelli ring rearrangement . One common route is the conversion of furfural (a biomass-derived compound) to cyclopentanone, which is more stable than furfural. The transformation from furfural to HECP provides a valuable pathway for utilizing renewable resources in chemical synthesis .
Scientific Research Applications
Biomass Conversion and Renewable Energy
3-(2-Hydroxyethyl)cyclopentanone and related cyclopentanone derivatives play a crucial role in transforming biomass-derived chemicals into valuable petrochemical intermediates. This transformation is key in biorefinery applications, where such compounds are utilized for synthesizing a diverse range of compounds with significant commercial prospects. Research has focused on developing scalable, selective, and environmentally friendly processes using efficient and recyclable heterogeneous catalysts (Dutta & Bhat, 2021). Additionally, the synthesis of renewable high-density fuels from cyclopentanone derivatives derived from hemicellulose demonstrates the potential of these compounds in sustainable energy applications (Wang et al., 2017).
Organic Chemistry and Synthesis
Cyclopentanone derivatives, including this compound, have been extensively studied for their utility in organic synthesis. For instance, the one-pot synthesis of various cyclopentanone derivatives has been investigated, revealing new pathways for producing complex molecular structures (Seo et al., 2008). Research in this field focuses on developing new synthetic routes and understanding the underlying mechanisms, contributing to the advancement of organic chemistry.
Pharmaceutical and Biomedical Research
In the pharmaceutical and biomedical field, cyclopentanone derivatives have shown promise. For example, a specific derivative has been studied for its potential in treating Alzheimer's disease, demonstrating effects on behavior, amyloid β plaque deposition, and enzyme expression in a mouse model (Ullah et al., 2021). This highlights the potential therapeutic applications of these compounds in neurodegenerative diseases.
Material Science and Stability Enhancement
In material science, cyclopentanone derivatives are explored for enhancing the stability of various materials. For instance, their use in the polypropylene industry to inhibit thermal oxidation demonstrates their importance in improving material properties (Rychlý et al., 2014). Such applications are crucial in developing more durable and stable materials for various industrial uses.
Environmental and Green Chemistry
Cyclopentanone derivatives also play a role in environmental and green chemistry. Their potential in converting biomass-derived chemicals into environmentally friendly products is an area of active research. Studies focus on using non-noble metal-based catalysts for the production of cyclopentanone derivatives in a sustainable manner (Ramos et al., 2017). These efforts contribute to the development of green chemical processes that are less harmful to the environment.
Properties
IUPAC Name |
3-(2-hydroxyethyl)cyclopentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-4-3-6-1-2-7(9)5-6/h6,8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFAAVYVUOVXIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512454 | |
Record name | 3-(2-Hydroxyethyl)cyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61478-19-1 | |
Record name | 3-(2-Hydroxyethyl)cyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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